molecular formula C20H21ClN2O B2942205 1-(4-chlorobenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine CAS No. 219988-95-1

1-(4-chlorobenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B2942205
CAS No.: 219988-95-1
M. Wt: 340.85
InChI Key: NKOTUQPBTKXMQO-QPJJXVBHSA-N
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Description

1-(4-Chlorobenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a piperazine derivative featuring a 4-chlorobenzoyl group at the N1 position and a cinnamyl (3-phenylprop-2-en-1-yl) substituent at the N4 position with an (E)-configuration. Piperazine derivatives are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets such as calcium channels, histamine receptors, and antimicrobial systems . The (E)-configuration of the cinnamyl group is critical for biological activity, as seen in analogs like flunarizine, a calcium channel blocker used for migraine prophylaxis . The 4-chlorobenzoyl moiety may enhance metabolic stability and binding affinity compared to other substituents (e.g., fluorophenyl or methoxy groups) .

Properties

IUPAC Name

(4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c21-19-10-8-18(9-11-19)20(24)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOTUQPBTKXMQO-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorobenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a synthetic compound with potential therapeutic applications, particularly in oncology. Its structure includes a piperazine moiety, which is known for its biological activity, particularly in the context of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and its potential mechanisms of action.

  • Molecular Formula : C20H21ClN2O
  • Molecular Weight : 340.85 g/mol
  • IUPAC Name : (4-chlorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

Biological Activity Overview

The compound has been evaluated for its cytotoxicity against several cancer cell lines, demonstrating significant inhibitory effects on cell growth.

Cytotoxicity Studies

A study published in 2012 assessed a series of piperazine derivatives, including this compound, against various cancer cell lines:

Cell Line Type of Cancer IC50 (µM)
HUH7Liver10.5
MCF7Breast8.0
HCT116Colon12.5
KATO-3Gastric11.0
MFE-296Endometrial9.0

These results indicate that the compound exhibits promising cytotoxicity across multiple cancer types, particularly in breast and liver cancers .

The mechanisms by which this compound exerts its cytotoxic effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

  • Inhibition of Cell Proliferation : The presence of the chlorobenzoyl group may enhance the compound's ability to interact with cellular targets involved in proliferation pathways.
  • Induction of Apoptosis : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Some derivatives have shown the ability to arrest the cell cycle at specific phases, leading to reduced cell division and increased apoptosis.

Case Studies and Research Findings

Recent research has focused on the efficacy of this compound and its derivatives in preclinical models:

Case Study 1: Breast Cancer Model

A study involving MCF7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound may trigger apoptotic pathways .

Case Study 2: Liver Cancer Model

In HUH7 liver cancer cells, time-dependent studies revealed that prolonged exposure to the compound resulted in significant growth inhibition and apoptosis induction, highlighting its potential as a therapeutic agent for liver cancer .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • The cinnamyl group’s (E)-configuration is critical for calcium channel interaction, as seen in flunarizine .
    • Electron-withdrawing groups (e.g., 4-chloro) at N1 improve stability but may reduce CNS penetration compared to lipophilic bis(4-fluorophenyl)methyl groups .
  • Antimicrobial and Anticancer Applications : Derivatives with chloro or methoxy substituents exhibit promising antibacterial and cytotoxic activities, positioning the target compound for evaluation in these areas .

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